molecular formula C12H21F3N2O2 B14769393 2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid

2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid

Cat. No.: B14769393
M. Wt: 282.30 g/mol
InChI Key: CELJQPLSGDCMHF-UHFFFAOYSA-N
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Description

2-Propan-2-yl-2,7-diazaspiro[4.4]nonane is a bicyclic amine featuring a spirocyclic structure with two nitrogen atoms at positions 2 and 5. The compound is paired with 2,2,2-trifluoroacetic acid (TFA), a strong carboxylic acid derivative, likely forming a salt or co-crystal. TFA is widely used in organic synthesis and pharmaceutical formulations due to its high acidity and solubility-enhancing properties .

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

2-propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H20N2.C2HF3O2/c1-9(2)12-6-4-10(8-12)3-5-11-7-10;3-2(4,5)1(6)7/h9,11H,3-8H2,1-2H3;(H,6,7)

InChI Key

CELJQPLSGDCMHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis typically begins with tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (1 ), a protected spirocyclic diamine. This intermediate is commercially available or synthesized via cyclization reactions.

Alkylation at the 2-Position

Introduction of the isopropyl group proceeds via nucleophilic substitution:

  • Reaction Conditions :
    • Substrate : tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (1 )
    • Alkylating Agent : Isopropyl bromide or iodide (1.1–1.5 equiv)
    • Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
    • Solvent : Acetonitrile (ACN)
    • Temperature : Room temperature (25°C)
    • Duration : 3–5 hours.
  • Workup :
    • The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to yield tert-butyl-2-isopropyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (2 ).

Deprotection and TFA Salt Formation

Removal of the tert-butyloxycarbonyl (Boc) group generates the free amine, which is protonated by TFA:

  • Deprotection :
    • Reagent : Trifluoroacetic acid (TFA, 5–10 equiv) in dichloromethane (DCM)
    • Temperature : 0°C to room temperature
    • Duration : 4–6 hours.
  • Isolation :
    • Solvents are evaporated under reduced pressure.
    • The residue is triturated with diethyl ether to yield 2-isopropyl-2,7-diazaspiro[4.4]nonane trifluoroacetate (3 ) as a white solid.

Optimization and Variants

Alternative Alkylating Agents

Alkylating Agent Solvent Yield of *2 (%)* Reference
Isopropyl bromide ACN 65–75
Isopropyl iodide DMF 70–80
2-Bromopropane THF 60–68

DMF = Dimethylformamide; THF = Tetrahydrofuran

Deprotection Efficiency

  • TFA vs. HCl : TFA achieves near-quantitative deprotection (>95%) compared to HCl (80–85%).
  • Side Products : Over-acidification or prolonged reaction times may lead to decomposition (<5% yield loss).

Characterization Data

Intermediate 2

  • Molecular Formula : C₁₅H₂₆N₂O₂
  • ¹H NMR (CDCl₃) : δ 1.42 (s, 9H, Boc), 1.35 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 3.10–3.45 (m, 8H, spiro-H), 4.10 (sept, 1H, CH(CH₃)₂).
  • Yield : 70–78%.

Final Compound 3

  • Molecular Formula : C₁₁H₁₉F₃N₂O₂
  • ¹H NMR (D₂O) : δ 1.40 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 3.20–3.60 (m, 8H, spiro-H), 4.05 (sept, 1H, CH(CH₃)₂).
  • Melting Point : 152–154°C.
  • HPLC Purity : >98%.

Mechanistic Insights

  • Alkylation : The Boc group enhances solubility and directs substitution to the less hindered nitrogen.
  • Deprotection : TFA cleaves the Boc group via protonation, forming CO₂ and the TFA-stabilized ammonium ion.

Comparative Analysis of Methods

Parameter Procedure B Patent Method
Alkylation Time 3 h 5 h
Deprotection Solvent DCM TFA/ACN
Overall Yield 65% 58%
Scalability >10 g <5 g

Applications and Derivatives

  • Pharmaceutical Use : Analogues of this compound exhibit sigma receptor (SR) binding, enabling applications in analgesia.
  • Structural Analogues :
    • 2-Phenethyl Derivative : Higher S1R affinity (Kᵢ = 12 nM).
    • 2-Benzyl Derivative : Improved metabolic stability.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce various functional groups into the spirocyclic framework .

Scientific Research Applications

2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. The trifluoroacetic acid moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural Features :

  • Diazaspiro Core: The spiro[4.4]nonane framework creates a rigid bicyclic system, which can influence binding affinity in pharmacological applications .
  • TFA Counterion : The trifluoroacetate ion (CF₃COO⁻) contributes to stabilization, solubility, and crystallization behavior .

Comparison with Structurally Similar Compounds

Structural Analogues of Diazaspiro[4.4]nonane Derivatives

The diazaspiro[4.4]nonane core is a versatile pharmacophore. Key analogues include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;TFA Isopropyl C₁₀H₁₉N₂·C₂HF₃O₂ 216.33 (core) + 114.02 (TFA) Not explicitly listed Hypothesized receptor modulation
2-Ethyl-2,7-diazaspiro[4.4]nonane Ethyl C₉H₁₇N₂ 153.25 763883-32-5 Laboratory research; no drug/household use
2-Benzyl-2,7-diazaspiro[4.4]nonane Benzyl C₁₄H₂₀N₂ 216.33 885275-27-4 Life science research; high-purity synthesis
2,3-Dihydro-1H-inden-1-yl-2,7-diazaspiro[3.5]nonane Indenyl C₁₈H₂₂N₂ 266.39 Patent-derived Ghrelin receptor antagonists

Key Observations :

  • The isopropyl group offers a balance between bulk and hydrophobicity.
  • Spiro Ring Size: The spiro[3.5]nonane variant (vs. spiro[4.4]) alters ring strain and conformational flexibility, impacting receptor binding .

Comparison of Trifluoroacetic Acid (TFA) with Other Counterions

TFA is a common counterion in salts. Alternatives include hydrochloric acid (HCl) and acetic acid:

Counterion Acidity (pKa) Solubility in Organic Solvents Stability Common Use Cases
Trifluoroacetate ~0.23 High Moderate Peptide synthesis, HPLC
Chloride (HCl) ~-1.5 Moderate High Pharmaceutical salts
Acetate ~4.76 Low High Buffer systems

Advantages of TFA :

  • Strong acidity aids in protonating amines during salt formation.
  • High volatility facilitates removal under vacuum, critical in purification .

Disadvantages :

  • Corrosive nature requires careful handling (gloves, goggles) .

Biological Activity

2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid is a complex organic compound characterized by its unique spirocyclic structure and notable biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its bioactive properties.

The molecular formula of the compound is C12H21F3N2O2C_{12}H_{21}F_3N_2O_2 with a molecular weight of 282.30 g/mol. The compound features a spirocyclic framework that contributes to its distinct chemical properties, such as increased acidity and lipophilicity due to the trifluoroacetic acid moiety.

PropertyValue
Molecular FormulaC12H21F3N2O2
Molecular Weight282.30 g/mol
IUPAC Name2-propan-2-yl-2,7-diazaspiro[4.4]nonane; 2,2,2-trifluoroacetic acid
InChI KeyCELJQPLSGDCMHF-UHFFFAOYSA-N

Antimicrobial and Anticancer Properties

Research indicates that compounds related to 2-Propan-2-yl-2,7-diazaspiro[4.4]nonane have demonstrated significant antimicrobial and anticancer activities. For instance, derivatives of diazaspiro compounds have been evaluated for their ability to inhibit specific cancer targets such as the KRAS G12C mutation, which is implicated in various solid tumors. A study reported that optimized derivatives showed effective covalent binding to KRAS G12C, leading to significant antitumor effects in xenograft models .

The mechanism by which these compounds exert their biological effects often involves interaction with key cellular proteins involved in proliferation and differentiation. The ability of the diazaspiro structure to bind covalently to target proteins enhances its potential as a therapeutic agent against cancers that are traditionally difficult to treat.

Case Studies

  • KRAS G12C Inhibition : A recent study focused on a series of diazaspiro derivatives that exhibited potent inhibition against KRAS G12C. The lead compound demonstrated a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model, showcasing its potential as a therapeutic agent for non-small cell lung cancer .
    • Study Findings :
      • Compound 7b showed high metabolic stability.
      • Effective in subcutaneous administration with notable tumor reduction.

Synthesis and Research Applications

The synthesis of 2-Propan-2-yl-2,7-diazaspiro[4.4]nonane; 2,2,2-trifluoroacetic acid typically involves cyclization reactions starting from readily available precursors under acidic conditions. This compound serves as a building block for further chemical modifications aimed at enhancing biological activity.

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